Cas no 1551814-34-6 (4-1-(4-fluorophenyl)ethylpiperidine)

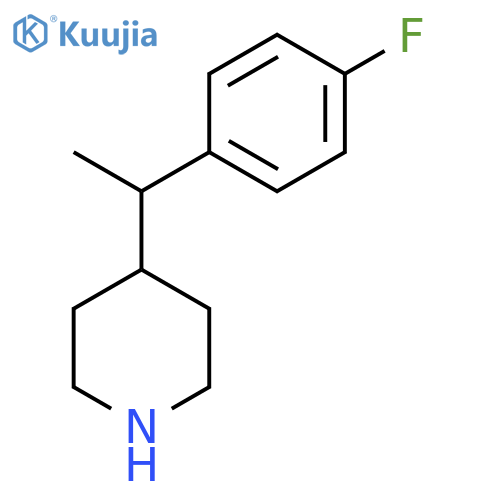

1551814-34-6 structure

商品名:4-1-(4-fluorophenyl)ethylpiperidine

4-1-(4-fluorophenyl)ethylpiperidine 化学的及び物理的性質

名前と識別子

-

- 4-1-(4-fluorophenyl)ethylpiperidine

- 1551814-34-6

- SCHEMBL8309312

- EN300-1865881

- 4-[1-(4-fluorophenyl)ethyl]piperidine

-

- インチ: 1S/C13H18FN/c1-10(12-6-8-15-9-7-12)11-2-4-13(14)5-3-11/h2-5,10,12,15H,6-9H2,1H3

- InChIKey: DWWBBZWBBGLWCR-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1)C(C)C1CCNCC1

計算された属性

- せいみつぶんしりょう: 207.142327740g/mol

- どういたいしつりょう: 207.142327740g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 181

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

4-1-(4-fluorophenyl)ethylpiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1865881-0.1g |

4-[1-(4-fluorophenyl)ethyl]piperidine |

1551814-34-6 | 0.1g |

$1031.0 | 2023-09-18 | ||

| Enamine | EN300-1865881-0.5g |

4-[1-(4-fluorophenyl)ethyl]piperidine |

1551814-34-6 | 0.5g |

$1124.0 | 2023-09-18 | ||

| Enamine | EN300-1865881-10.0g |

4-[1-(4-fluorophenyl)ethyl]piperidine |

1551814-34-6 | 10g |

$5037.0 | 2023-06-01 | ||

| Enamine | EN300-1865881-1.0g |

4-[1-(4-fluorophenyl)ethyl]piperidine |

1551814-34-6 | 1g |

$1172.0 | 2023-06-01 | ||

| Enamine | EN300-1865881-5.0g |

4-[1-(4-fluorophenyl)ethyl]piperidine |

1551814-34-6 | 5g |

$3396.0 | 2023-06-01 | ||

| Enamine | EN300-1865881-0.05g |

4-[1-(4-fluorophenyl)ethyl]piperidine |

1551814-34-6 | 0.05g |

$983.0 | 2023-09-18 | ||

| Enamine | EN300-1865881-0.25g |

4-[1-(4-fluorophenyl)ethyl]piperidine |

1551814-34-6 | 0.25g |

$1078.0 | 2023-09-18 | ||

| Enamine | EN300-1865881-10g |

4-[1-(4-fluorophenyl)ethyl]piperidine |

1551814-34-6 | 10g |

$5037.0 | 2023-09-18 | ||

| Enamine | EN300-1865881-5g |

4-[1-(4-fluorophenyl)ethyl]piperidine |

1551814-34-6 | 5g |

$3396.0 | 2023-09-18 | ||

| Enamine | EN300-1865881-2.5g |

4-[1-(4-fluorophenyl)ethyl]piperidine |

1551814-34-6 | 2.5g |

$2295.0 | 2023-09-18 |

4-1-(4-fluorophenyl)ethylpiperidine 関連文献

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

1551814-34-6 (4-1-(4-fluorophenyl)ethylpiperidine) 関連製品

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量